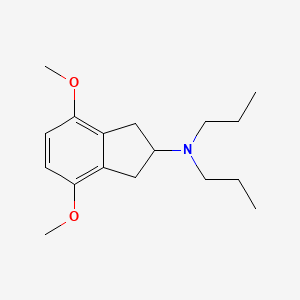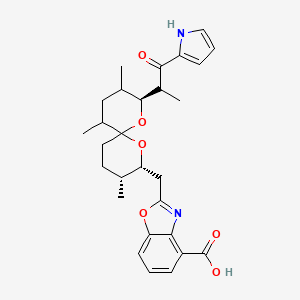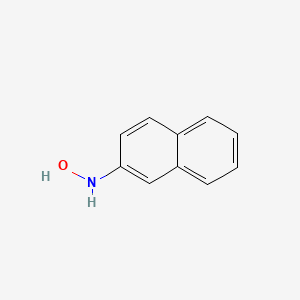
N-Hydroxy-2-naphthylamine
Overview
Description
N-Hydroxy-2-naphthylamine (N-OH-2-NA) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a derivative of 2-naphthylamine, which is a known carcinogen. However, N-OH-2-NA has been found to have beneficial properties in certain fields of study. In
Scientific Research Applications
1. Phytotoxic Properties and Impact on Photosynthesis
N-Phenyl-2-naphthylamine, a derivative of N-Hydroxy-2-naphthylamine, has been studied for its phytotoxic properties. It shows specific toxic effects on plants at concentrations below 100 µg/L, affecting photosynthesis in algae. This impact is observed in primary photosynthetic reactions such as oxygen evolution and fluorescence quenching. The compound acts intracellularly in cell membranes, causing irreversible damage over time, particularly in membrane-rich compartments like chloroplasts (Altenburger et al., 2006).
2. Oxidative Damage and Inhibition of Photosynthesis in Algae
Another study focused on the effects of N-Phenyl-2-naphthylamine on the unicellular algae Chlorella vulgaris. It was found to increase the activities of antioxidant enzymes like SOD, POD, and CAT, indicating oxidative stress. This stress led to a decrease in chlorophyll content and disrupted cellular structures, such as the plasma membrane and chloroplasts, thereby inhibiting photosynthesis and cell growth (Qian et al., 2009).
3. Metabolic Dephenylation in Rubber Chemicals
The compound has been investigated for its metabolic conversion, specifically in the context of rubber chemicals. N-Phenyl-2-naphthylamine is suspected to be a carcinogen due to its metabolic conversion to the known human carcinogen 2-naphthylamine. This conversion is believed to involve cytochrome P-450 enzymes and occurs to a minor extent, with dephenylation being a notable pathway (Weiss et al., 2007).
4. Antibacterial and Modulatory Activity
A derivative of this compound was evaluated for its antibacterial and modulatory activity against bacterial strains. The study showed that the combination of this compound with antibiotics could be a therapeutic alternative to bacterial resistance, suggesting potential use in medical applications (Figueredo et al., 2020).
5. Adsorption Characteristics
Research on the adsorption of hydroxyl- and amino-substituted aromatics, including derivatives of this compound, to carbon nanotubes, highlighted their interaction mechanisms. These compounds showed a strong adsorptive affinity due to electron-donor-acceptor interactions and Lewis acid-base interactions. This has implications for environmental applications in contaminant removal (Chen et al., 2008).
6. Hydroxyl Radical Degradation
A study demonstrated the degradation of 2-naphthylamine, a derivative of this compound, into harmless components like hydrogen carbonate and carbon dioxide using glow discharge electrolysis. This indicates potential applications in wastewater treatment and environmental remediation (Quan-fang et al., 2005).
Mechanism of Action
Target of Action
N-Hydroxy-2-naphthylamine primarily targets nucleic acids and proteins . It forms covalently bound derivatives with these macromolecules, particularly under mildly acidic conditions . The extent of reaction is in the order: Polyguanylic acid > DNA ≈ protein > rRNA > tRNA > polyadenylic acid ≈ polyuridylic acid > polycytidylic acid .
Mode of Action
This compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of nucleoside-arylamine adducts . Enzymatic hydrolyses of the DNA, which contained 1.5 naphthyl residues/1,000 nucleotides, yielded 3 nucleoside-arylamine adducts . These adducts were identified as 1-(deoxyguanosin-N2-yl)-2-NA, 1-(deoxyadenosin-N6-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-NA .
Pharmacokinetics
It is known that the compound binds covalently to protein, rna, and dna to a much greater extent than its counterpart, n-hydroxy-1-naphthylamine . Protein binding with both derivatives decreased by 80 to 90% by 7 days after treatment .
Result of Action
The result of this compound’s action is the formation of DNA adducts and protein adducts . These adducts are implicated in DNA damage and genotoxicity . The compound is considered a probable ultimate urinary bladder carcinogen , and it has been observed to produce bladder tumors in experimental animals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound reacts with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bound derivatives . At pH 7, appreciable reaction occurred only with protein . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Hydroxy-2-naphthylamine plays a crucial role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. Under mildly acidic conditions (pH 5), this compound reacts with nucleic acids and proteins to form covalently bound derivatives . The extent of reaction is in the order: poly-guanylic acid > DNA ≥ protein ≥ rRNA > tRNA > polyadenylic acid, polyuridylic acid > polycytidylic acid . At neutral pH (pH 7), significant reactions occur primarily with proteins . These interactions suggest that this compound can form stable adducts with biomolecules, potentially leading to alterations in their structure and function.
Cellular Effects
This compound has been shown to produce bladder tumors in animal models, indicating its carcinogenic potential . When administered to dogs over a period of 30 months, this compound induced bladder tumors in three out of four dogs . This compound’s influence on cellular processes includes its ability to form adducts with DNA, leading to mutations and disruptions in normal cell function. Additionally, this compound can affect cell signaling pathways and gene expression, contributing to its carcinogenic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleic acids and proteins. This compound reacts with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine, forming nucleoside-arylamine adducts . These adducts include 1-(deoxy-guanosin-N2-yl)-2-naphthylamine, 1-(deoxyadeno-sin-N6-yl)-2-naphthylamine, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine . The formation of these adducts can lead to mutations and disruptions in DNA replication and transcription, contributing to the carcinogenic properties of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function. Studies have shown that this compound can form stable adducts with DNA and proteins, which may persist over time and contribute to its carcinogenic effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce mutations and promote tumor formation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with increased carcinogenicity, as evidenced by the induction of bladder tumors in dogs . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects. Toxicity and adverse effects at high doses include disruptions in cellular function, mutations, and tumor formation.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interactions with enzymes and cofactors. This compound can be metabolized to form reactive intermediates that interact with nucleic acids and proteins, leading to the formation of covalent adducts . The metabolic activation of this compound is a key factor in its carcinogenic properties, as the reactive intermediates can induce mutations and disrupt normal cellular processes.
properties
IUPAC Name |
N-naphthalen-2-ylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYZXHJZJYHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073918 | |
| Record name | 2-Naphthalenamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-47-8 | |
| Record name | N-Hydroxy-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-2-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM4MLV16S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







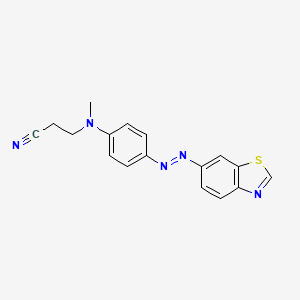
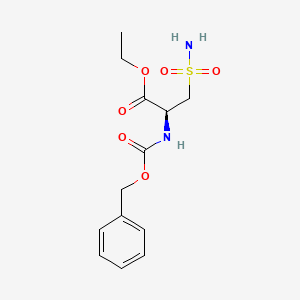

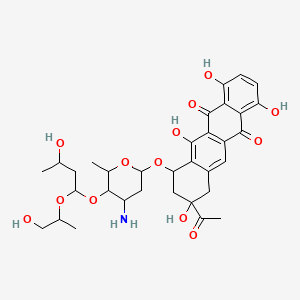

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)
